Cas no 2172532-56-6 (2-5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrile)

2-5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrile structure
2172532-56-6 structure
Product name:2-5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrile
CAS No:2172532-56-6
MF:C10H12F2N4
Molecular Weight:226.225888252258
CID:5777837
PubChem ID:165441641

2-5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrile 化学的及び物理的性質

名前と識別子

    • 2172532-56-6
    • EN300-1598916
    • 2-[5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
    • 2-5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrile
    • インチ: 1S/C10H12F2N4/c11-9(12)6-16-10(7-2-1-3-7)8(4-5-13)14-15-16/h7,9H,1-4,6H2
    • InChIKey: WMNDADJBVGRKJH-UHFFFAOYSA-N
    • SMILES: FC(CN1C(=C(CC#N)N=N1)C1CCC1)F

計算された属性

  • 精确分子量: 226.10300272g/mol
  • 同位素质量: 226.10300272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 284
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.5Ų
  • XLogP3: 1.3

2-5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1598916-100mg
2-[5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172532-56-6
100mg
$1648.0 2023-09-23
Enamine
EN300-1598916-50mg
2-[5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172532-56-6
50mg
$1573.0 2023-09-23
Enamine
EN300-1598916-2500mg
2-[5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172532-56-6
2500mg
$3670.0 2023-09-23
Enamine
EN300-1598916-250mg
2-[5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172532-56-6
250mg
$1723.0 2023-09-23
Enamine
EN300-1598916-1000mg
2-[5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172532-56-6
1000mg
$1872.0 2023-09-23
Enamine
EN300-1598916-1.0g
2-[5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172532-56-6
1g
$0.0 2023-06-07
Enamine
EN300-1598916-10000mg
2-[5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172532-56-6
10000mg
$8049.0 2023-09-23
Enamine
EN300-1598916-500mg
2-[5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172532-56-6
500mg
$1797.0 2023-09-23
Enamine
EN300-1598916-5000mg
2-[5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172532-56-6
5000mg
$5429.0 2023-09-23

2-5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrile 関連文献

2-5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrileに関する追加情報

Introduction to 2-5-Cyclobutyl-1-(2,2-Difluoroethyl)-1H-1,2,3-Triazol-4-ylacetonitrile (CAS No. 2172532-56-6)

2-5-Cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172532-56-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclobutyl group, a difluoroethyl substituent, and a 1H-1,2,3-triazole moiety. These structural elements contribute to its potential therapeutic applications and biological activities.

The cyclobutyl group in the molecule provides enhanced lipophilicity and metabolic stability, which are crucial for drug candidates. The presence of the difluoroethyl substituent introduces additional fluorine atoms, known for their ability to modulate the electronic properties of the molecule and improve its binding affinity to target proteins. The 1H-1,2,3-triazole moiety is a versatile functional group that has been widely used in drug discovery due to its high chemical stability and bioisosteric properties.

Recent studies have highlighted the potential of 2-5-Cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrile in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In another study conducted by researchers at the University of California, the compound was found to have significant antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves the inhibition of viral replication through interference with key viral enzymes. This finding opens up new avenues for the development of antiviral drugs targeting these pathogens.

The pharmacokinetic profile of 2-5-Cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrile has also been extensively studied. Preclinical data indicate that it has favorable oral bioavailability and a long half-life, which are desirable properties for a drug candidate. Additionally, it shows low toxicity in animal models, suggesting a favorable safety profile.

In terms of clinical development, several Phase I trials have been initiated to evaluate the safety and tolerability of this compound in healthy volunteers. Preliminary results from these trials have been encouraging, with no serious adverse events reported. The next step will be to conduct Phase II trials to assess its efficacy in specific patient populations.

The synthesis of 2-5-Cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrile involves a multi-step process that includes the formation of the cyclobutyl and difluoroethyl groups followed by the coupling with the triazole moiety. Advanced synthetic methods such as copper-catalyzed azide–alkyne cycloaddition (CuAAC) have been employed to achieve high yields and purity levels.

In conclusion, 2-5-Cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172532-56-6) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs. Ongoing research continues to explore its full potential in various medical conditions.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd